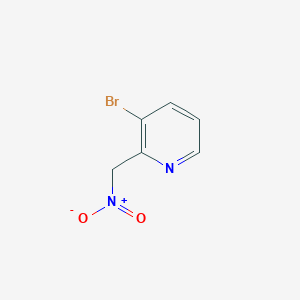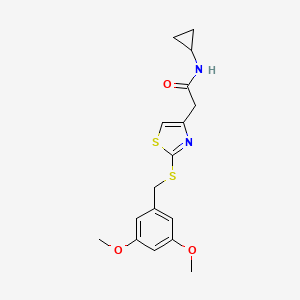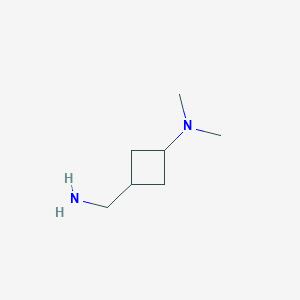
3-Bromo-2-(nitromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(nitromethyl)pyridine is a derivative of pyridine . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of this compound involves a reaction of pyridine and a hydrobromic acid solution under the action of hydrogen peroxide to produce a crude product. This is followed by purification to obtain 3-bromopyridine .Molecular Structure Analysis
The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO− in water, 3-nitropyridine is obtained .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Optical Studies
- Spectroscopic Characterization : Studies on pyridine derivatives, similar to 3-Bromo-2-(nitromethyl)pyridine, have included spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies help in understanding the structural and electronic properties of the compounds, which are crucial for their applications in materials science and drug design (Vural & Kara, 2017).
Synthetic Applications
- Synthesis of Biologically Active Compounds : Pyridine derivatives serve as intermediates in the synthesis of biologically active molecules. For example, they are used in the creation of compounds that have potential applications in medicinal chemistry, including the development of novel pharmaceuticals (Wang et al., 2016).
- Copper-Mediated Aerobic Oxidative Synthesis : The synthesis of imidazo[1,2-a]pyridines, involving pyridine compounds, has been achieved through copper-mediated aerobic oxidative coupling. This method showcases the utility of pyridine derivatives in facilitating the construction of complex heterocyclic structures under mild conditions (Zhou et al., 2016).
Biological and Chemical Properties
- Biological Activities : Pyridine derivatives have been investigated for their potential biological activities. For instance, studies on novel pyridine-based derivatives have explored their anti-thrombolytic, biofilm inhibition, and haemolytic activities, highlighting their importance in the development of new therapeutic agents (Ahmad et al., 2017).
- Antitumor Activity : Research has also focused on the synthesis, crystal structure, and antitumor activity of pyridinesulfonamide derivatives, indicating the role of such compounds in cancer research and the development of novel oncology treatments (Zhou et al., 2015).
Material Science
- Nonlinear Optical Properties : The study of pyridine derivatives extends to their physical properties, such as non-linear optical (NLO) characteristics, which are important for applications in photonics and optoelectronics. The investigation of these properties contributes to the development of new materials with potential technological applications (Vural & Kara, 2017).
Wirkmechanismus
Target of Action
It is known that brominated pyridines are often used in suzuki-miyaura cross-coupling reactions , suggesting that their targets could be various organoboron reagents.
Mode of Action
Brominated pyridines are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom on the pyridine ring is replaced by an organoboron reagent in the presence of a palladium catalyst .
Biochemical Pathways
It is known that nitropyridines can undergo a [1,5] sigmatropic shift, where the nitro group migrates from one position to another on the pyridine ring . This could potentially affect various biochemical pathways, depending on the specific context and conditions.
Pharmacokinetics
The molecular structure of similar compounds has been optimized using density functional theory (dft) and hartree-fock (hf) methods , which could provide insights into their pharmacokinetic properties.
Result of Action
The compound’s molecular structure and electrostatic potential have been studied using dft and hf methods , which could potentially influence its interactions with cellular targets.
Action Environment
It is known that the reaction conditions can significantly influence the outcomes of chemical reactions involving brominated pyridines .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-2-(nitromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-2-1-3-8-6(5)4-9(10)11/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNQNPIMIARDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[({[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2810093.png)
![6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2810094.png)

![2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2810096.png)
![Tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate](/img/structure/B2810098.png)
![4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810101.png)
![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide](/img/structure/B2810102.png)

![1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2810108.png)
![(E)-3-(dimethylamino)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B2810109.png)
![1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole](/img/structure/B2810110.png)

